Welcome to the BenchChem Online Store!
molecular formula C12H15BrO3S B8450863 2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene

2-Bromo-1-(cyclopropylmethoxy)-4-(ethylsulfonyl)benzene

Cat. No. B8450863
M. Wt: 319.22 g/mol
InChI Key: YTZXERMKKPPPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09115114B2

Procedure details

2-bromo-1-(cyclopropylmethoxy)-4-(ethanesulfonyl)benzene was prepared in a similar manner as Example 79, step 3 except that the alkoxide of cyclopropylmethanol was substituted for sodium methoxide. The title compound of Example 163, step 3 and 2-bromo-1-(cyclopropylmethoxy)-4-(ethanesulfonyl)benzene were reacted in a similar manner as in Example 89, step 2 to give the title compound. 1H NMR (DMSO-d6, 400 MHz): δ 7.83 (dd, J1=8.8 Hz, J2=2.4 Hz, 1H), 7.56 (d, J=2.4 Hz, 1H), 7.43 (s, 1H), 7.65 (d, J=8.8 Hz, 1H), 4.02-3.90 (m, 2H), 3.43 (s, 3H), 3.29-3.23 (m, 2H), 2.49-2.44 (m, 4H), 1.61-1.50 (m, 4H), 1.15-1.08 (m, 5H), 0.53-0.51 (m, 2H), 0.29-0.27 (m, 2H). LCMS: 402.0 (M+H)+
[Compound]
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(CO)CC1.C[O-].[Na+].[CH3:9][N:10]1[CH:19]=[C:18](B2OC(C)(C)C(C)(C)O2)[C:17]2[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=2[C:11]1=[O:29].[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH2:40][CH3:41])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:42][CH2:43][CH:44]1[CH2:46][CH2:45]1>>[Br:30][C:31]1[CH:36]=[C:35]([S:37]([CH2:40][CH3:41])(=[O:39])=[O:38])[CH:34]=[CH:33][C:32]=1[O:42][CH2:43][CH:44]1[CH2:46][CH2:45]1.[CH:44]1([CH2:43][O:42][C:32]2[CH:31]=[CH:36][C:35]([S:37]([CH2:40][CH3:41])(=[O:39])=[O:38])=[CH:34][C:33]=2[C:18]2[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11](=[O:29])[N:10]([CH3:9])[CH:19]=2)[CH2:45][CH2:46]1 |f:1.2|

Inputs

Step One
Name
alkoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)CO
Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
title compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C=2CCCCC2C(=C1)B1OC(C(O1)(C)C)(C)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)CC)OCC1CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC(=C1)S(=O)(=O)CC)OCC1CC1
Name
Type
product
Smiles
C1(CC1)COC1=C(C=C(C=C1)S(=O)(=O)CC)C1=CN(C(C=2CCCCC12)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.